molecular formula C18H15ClN6OS B299733 2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone

2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone

Cat. No. B299733
M. Wt: 398.9 g/mol
InChI Key: BQCMUZBRGIQEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research. It is a promising candidate for the development of novel drugs due to its unique properties.

Mechanism of Action

The mechanism of action of 2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. The compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis in cancer cells. It has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV and HCV viruses.
Biochemical and Physiological Effects:
2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. Furthermore, the compound has been shown to modulate the immune response by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone is its broad-spectrum activity against cancer cells, viruses, and bacteria. The compound has been shown to be effective against a wide range of cancer cell lines and has also been found to be active against several types of viruses and bacteria. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and proteins that it targets. Another direction is to optimize the synthesis method and improve the solubility of the compound. Furthermore, the compound can be modified to improve its activity and selectivity against cancer cells, viruses, and bacteria. Finally, the compound can be tested in animal models to evaluate its efficacy and safety for potential clinical use.
Conclusion:
In conclusion, 2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone is a promising compound for the development of novel drugs. It has been extensively studied for its potential therapeutic applications and has been found to have antitumor, antiviral, and antibacterial activities. The compound has a unique mechanism of action and several biochemical and physiological effects. Although there are some limitations to its use in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone involves the reaction of 2-chloro-3-formylquinazoline with 4-amino-5-methyl-1,2,4-triazole-3-thiol in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized and can be easily reproduced in the laboratory.

Scientific Research Applications

2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to have antitumor, antiviral, and antibacterial activities. The compound has been shown to inhibit the growth of cancer cells and has been proposed as a potential drug candidate for the treatment of various cancers. It has also been found to have antiviral activity against HIV, HCV, and influenza viruses. Furthermore, the compound has been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria.

properties

Product Name

2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone

Molecular Formula

C18H15ClN6OS

Molecular Weight

398.9 g/mol

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-(2-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C18H15ClN6OS/c1-11-22-23-18(25(11)20)27-10-16-21-14-8-4-2-6-12(14)17(26)24(16)15-9-5-3-7-13(15)19/h2-9H,10,20H2,1H3

InChI Key

BQCMUZBRGIQEAZ-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1N)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl

Canonical SMILES

CC1=NN=C(N1N)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl

Origin of Product

United States

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